Piriprost potassium

Übersicht

Beschreibung

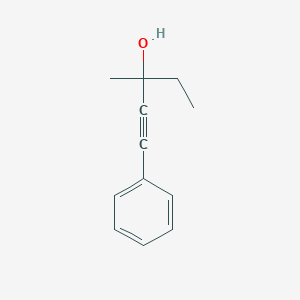

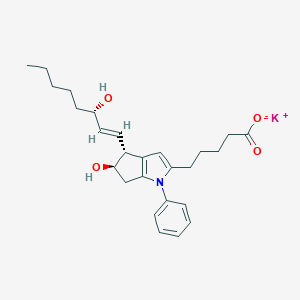

Piriprost potassium, also known as U-60257B, is a novel 5-lipoxygenase inhibitor . It is a structural analog of prostaglandin I2 (PGI2) with low IP receptor-mediated activity . It inhibits the release of both leukotriene and histamine with an IC50 of 0.11 μM from isolated porcine lung cells . Piriprost potassium also increases alkaline phosphatase (ALP) activity in cultured endometrial stromal cells .

Molecular Structure Analysis

The molecular formula of Piriprost potassium is C26H34NO4 • K . Its formal name is 1,4 ®,5 ®,6-tetrahydro-5-hydroxy-4-[ (1E,3S)-3-hydroxy-1-octenyl]-1-phenyl-cyclopenta [b]pyrrole-2-pentanoic acid, monopotassium salt . The molecular weight is 463.7 .Physical And Chemical Properties Analysis

Piriprost potassium is a crystalline solid . It has a solubility of 8.6 mg/ml in DMF, 30 mg/ml in DMSO, 43 mg/ml in Ethanol, and 0.5 mg/ml in PBS (7.2) .Wissenschaftliche Forschungsanwendungen

Stability Studies

Piriprost potassium is a selective inhibitor of leukotriene synthesis and has been the subject of clinical studies. Stability studies using high-performance liquid chromatography have been essential in analyzing bulk samples of piriprost and piriprost potassium, addressing challenges like rapid degradation in solution. Investigations into the stability of piriprost under different conditions, such as pH, light, and presence of metal ions, were crucial for ensuring its stability during analysis (Snider, Theis, & Plaisted, 1986).

Effects on Asthma and Allergen-induced Bronchoconstriction

Studies have explored the effects of piriprost on allergen and exercise-induced bronchoconstriction in asthma. Inhaled piriprost was examined for its potential protective effect against asthma triggers in humans. However, the results indicated that piriprost did not significantly mitigate the effects of allergen or exercise challenge on asthmatic subjects (Mann, Robinson, Sheridan, Clément, Bach, & Holgate, 1986).

Inhibition of Platelet and Neutrophil Function

Research has shown that piriprost inhibits various functions of human platelets and neutrophils, important elements in myocardial injury post coronary occlusion. Its effects include the inhibition of epinephrine-induced platelet aggregation, neutrophil chemotaxis, and synthesis of leukotriene B4. This suggests potential clinical applications of piriprost in conditions involving platelet and neutrophil functions (Mehta, Mehta, Ward, & Lawson, 1987).

Mast Cell and Rat Basophil Studies

Piriprost's role as an inhibitor of leukotriene formation was further studied in rat basophil leukemia cells and mouse mast cells. It was found to inhibit the formation of several arachidonate metabolites, suggesting its action as an inhibitor of the 5-lipoxygenase reaction in these cells (Bach, Brashler, White, & Galli, 1987).

Enhancement of Cytotoxicity in Drug-resistant Cells

Piriprost, alongside ethacrynic acid, has been found to potentiate the cytotoxic activity of chlorambucil, a chemotherapy drug, in rat and human tumor cell lines. It also inhibits glutathione S-transferase activity, suggesting a role in sensitizing drug-resistant cancer cells to treatment (Tew, Bomber, & Hoffman, 1988).

Effects on Guinea Pig Airways

Studies on guinea pigs have shown that piriprost, as a leukotriene inhibitor, can affect bronchoconstriction induced by antigens. Its effects were examined in sensitized guinea pigs using a modified Konzett-Rossler procedure, indicating its potential in studying airway diseases (Bach, Griffin, & Richards, 1985).

Endometrial Stromal Cell Research

Piriprost's effect on alkaline phosphatase activity in rat endometrial stromal cells was examined, providing insights into its mechanism of action in these cells. It appears to inhibit 5-lipoxygenase, suggesting potential implications in reproductive health research (Cejic & Kennedy, 1991).

Wirkmechanismus

Target of Action

Piriprost potassium primarily targets 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, a family of eicosanoid inflammatory mediators produced in leukocytes . Leukotrienes act on a subfamily of G protein-coupled receptors .

Mode of Action

Piriprost potassium inhibits the activity of 5-lipoxygenase . It decreases the production of 5-hydroxyeicosatetraenoic acid (a 5-lipoxygenase product) by 53% , thereby reducing the synthesis of leukotrienes .

Biochemical Pathways

By inhibiting 5-lipoxygenase, Piriprost potassium disrupts the leukotriene synthesis pathway . This leads to a decrease in the release of both leukotrienes and histamine from isolated porcine lung cells .

Result of Action

The inhibition of leukotriene synthesis by Piriprost potassium results in a decrease in inflammation and allergic responses . It also increases alkaline phosphatase (ALP) activity in cultured endometrial stromal cells .

Eigenschaften

IUPAC Name |

potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJDMFZMRXDIKI-FFGYHVHASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piriprost potassium | |

CAS RN |

88851-62-1 | |

| Record name | Piriprost potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRIPROST POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Piriprost potassium?

A1: Piriprost potassium functions as a selective inhibitor of 5-lipoxygenase [, , ]. This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of arachidonic acid to leukotrienes, potent inflammatory mediators. By inhibiting 5-lipoxygenase, Piriprost potassium reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.

Q2: How does the inhibitory effect of Piriprost potassium on 5-lipoxygenase translate to observable effects in cells, particularly neutrophils?

A2: Studies using human polymorphonuclear neutrophils (PMNs) demonstrated that while Arachidonic Acid (AA) can directly induce granule exocytosis (a process related to inflammatory responses) in these cells, this activation was unaffected by Piriprost potassium []. This suggests that while Piriprost potassium effectively inhibits 5-lipoxygenase and downstream LTB4 production, AA may stimulate PMN degranulation through a 5-lipoxygenase-independent pathway.

Q3: Are there noticeable variations in the response to Piriprost potassium across different strains of mice?

A3: Studies focusing on the release of neutrophil chemoattractant activity by bronchoalveolar macrophages (BAM) from different mouse strains revealed interesting observations []. While Piriprost potassium effectively inhibited chemoattractant release and LTB4 production in C57BL/6 mice, its effects were less consistent in other strains. In BALB/c mice, a higher concentration of Piriprost potassium was required to observe significant inhibition, while in DBA/2 mice, the drug inhibited chemoattractant activity but not LTB4 production. These findings highlight the importance of considering strain-specific variations when investigating the effects of Piriprost potassium.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)